N-(3-cyano-4-phenyl-1H-pyrrol-2-yl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(3-cyano-4-phenyl-1H-pyrrol-2-yl)acetamide is a chemical compound that belongs to the class of cyanoacetamides It features a pyrrole ring substituted with a cyano group and a phenyl group, making it a versatile intermediate in organic synthesis
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-cyano-4-phenyl-1H-pyrrol-2-yl)acetamide typically involves the reaction of substituted aryl or heteryl amines with alkyl cyanoacetates. One common method is the direct treatment of different amines with methyl cyanoacetate without solvent at room temperature, yielding the target N-substituted cyanoacetamide compounds . Another method involves stirring ethyl cyanoacetate with amines at 70°C for 6 hours, followed by stirring at room temperature overnight .
Industrial Production Methods
Industrial production methods for this compound often involve solvent-free reactions, which are economical and environmentally friendly. The solvent-free reaction of aryl amines with ethyl cyanoacetate is one of the most widely used methods .
Chemical Reactions Analysis
Types of Reactions
N-(3-cyano-4-phenyl-1H-pyrrol-2-yl)acetamide undergoes various chemical reactions, including:
Condensation Reactions: The active hydrogen on C-2 of the cyanoacetamide can participate in condensation reactions to form various heterocyclic compounds.
Substitution Reactions: The compound can undergo substitution reactions with different reagents to introduce new functional groups.
Common Reagents and Conditions
Common reagents used in the reactions of this compound include alkyl cyanoacetates, phenacyl bromide, and triethylamine as a basic catalyst . Reaction conditions often involve boiling ethanol as a solvent .
Major Products Formed
The major products formed from the reactions of this compound include various heterocyclic compounds, such as pyrrole derivatives .
Scientific Research Applications
N-(3-cyano-4-phenyl-1H-pyrrol-2-yl)acetamide has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of N-(3-cyano-4-phenyl-1H-pyrrol-2-yl)acetamide involves its interaction with molecular targets and pathways in biological systems. The compound’s cyano and acetamide groups play a crucial role in its reactivity and biological activity . detailed studies on its specific molecular targets and pathways are still ongoing.
Comparison with Similar Compounds
Similar Compounds
Similar compounds to N-(3-cyano-4-phenyl-1H-pyrrol-2-yl)acetamide include other cyanoacetamides and pyrrole derivatives, such as:
- N-(3-cyano-4,5-dimethyl-1-(2,4,6-trimethyl-phenyl)-1H-pyrrol-2-yl)acetamide
- N-(3-cyano-1-(4-methoxybenzyl)-4,5-diphenyl-1H-pyrrol-2-yl)-2-(2-thienyl)acetamide
Uniqueness
This compound is unique due to its specific substitution pattern on the pyrrole ring, which imparts distinct chemical and biological properties. Its combination of a cyano group and a phenyl group makes it a valuable intermediate in the synthesis of complex organic molecules .
Properties
CAS No. |
54760-14-4 |
---|---|
Molecular Formula |
C13H11N3O |
Molecular Weight |
225.25 g/mol |
IUPAC Name |
N-(3-cyano-4-phenyl-1H-pyrrol-2-yl)acetamide |
InChI |
InChI=1S/C13H11N3O/c1-9(17)16-13-11(7-14)12(8-15-13)10-5-3-2-4-6-10/h2-6,8,15H,1H3,(H,16,17) |
InChI Key |
RPVHKLUSNRRNNK-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)NC1=C(C(=CN1)C2=CC=CC=C2)C#N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.